2,5-Dichloro-4-nitroaniline
Overview
Description
2,5-Dichloro-4-nitroaniline is an organic compound with the molecular formula C6H4Cl2N2O2. It is a derivative of aniline, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pigments, and agricultural chemicals .
Mechanism of Action
Target of Action
It is known that this compound is a primary aniline indicator , which suggests that it may interact with various biological targets depending on the specific context.
Mode of Action
As a primary aniline indicator , it may interact with its targets through a variety of mechanisms, potentially leading to changes in biological activity
Biochemical Pathways
Given its role as a primary aniline indicator , it may be involved in a variety of biochemical processes
Result of Action
As a primary aniline indicator , it may have a variety of effects depending on the specific context and targets
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-4-nitroaniline can be synthesized through a multi-step process involving nitration and chlorination reactions. One common method involves the nitration of 2,5-dichloroaniline using nitric acid, followed by the chlorination of the resulting this compound . The reaction conditions typically involve the use of concentrated acids and controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In industrial settings, this compound is produced by chlorinating 4-nitroaniline in the presence of hydrochloric acid or nitric acid. The process involves the use of chlorine bleaching liquor and is carried out at controlled temperatures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Reduction: 2,5-Dichloro-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-nitroaniline: Similar structure but with chlorine atoms at different positions.
4-Nitroaniline: Lacks the chlorine substituents.
2,5-Dichloroaniline: Lacks the nitro group.
Uniqueness
2,5-Dichloro-4-nitroaniline is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both electron-withdrawing nitro and chlorine groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,5-dichloro-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXZCPXEYAEMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064425 | |
Record name | 2,5-Dichloro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-34-5 | |
Record name | 2,5-Dichloro-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6627-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dichloro-4-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichloro-4-nitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60645 | |
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Record name | Benzenamine, 2,5-dichloro-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dichloro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DICHLORO-4-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F6GD42HLQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2,5-Dichloro-4-nitroaniline?
A1: Research using Nuclear Quadrupole Resonance (NQR) spectroscopy on this compound crystals revealed key structural insights []:
Q2: How does the structure of this compound relate to its acidity in different solvent systems?
A2: While the provided research doesn't directly investigate the acidity of this compound, it does highlight its use as a Hammett indicator []. Hammett indicators are weak acids whose ionization states (and therefore color) are sensitive to the acidity (H₀ value) of the solution. The structure of this compound, with its electron-withdrawing chlorine and nitro groups, influences its pKa and ability to function as an indicator in specific acidity ranges.
Q3: Is there any information about the synthesis of this compound related to its use in preparing other compounds?
A3: Yes, one of the research papers describes the use of this compound as a starting material in the synthesis of ACF (2-[(2-amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethyl-benzenmethanamine), a potential PET imaging agent for the serotonin transporter []. The synthesis involves coupling this compound with 2-mercapto-N,N-dimethylbenzamide, followed by several steps to modify the functional groups and introduce fluorine. This highlights the potential of this compound as a building block for more complex molecules with biological activity.
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